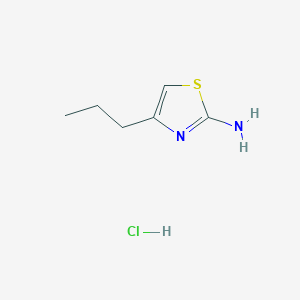

4-Propyl-1,3-thiazol-2-amine hydrochloride

描述

4-Propyl-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound containing a thiazole ring substituted with a propyl group at the 4-position and an amine group at the 2-position. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 4-propyl-2-bromoacetophenone with thiourea under basic conditions can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The 2-amino group and thiazole ring participate in substitution reactions:

Acylation

-

Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives.

Example :

-

Benzoylation with benzoyl chloride yields N-benzoyl derivatives under basic conditions (e.g., NaOH/EtOH) .

Alkylation

Condensation and Cyclization Reactions

The amino group facilitates condensations with carbonyl compounds:

Schiff Base Formation

-

Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives:

-

These intermediates cyclize with malononitrile or thiourea to generate pyran or pyrimidine hybrids .

Multi-Component Reactions (MCRs)

| Reagents | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Aldehyde + Malononitrile | Pyran derivatives | Reflux, EtOH/H<sub>2</sub>O | 65–80 |

| Aldehyde + Thiourea | Pyrimidine scaffolds | NaOH, EtOH, 80°C | 70–85 |

These reactions expand structural diversity for pharmacological screening .

Electrophilic Aromatic Substitution

The thiazole ring undergoes halogenation or nitration at specific positions:

Bromination

-

Reacts with N-bromosuccinimide (NBS) in CCl<sub>4</sub> to introduce bromine at the 5-position .

Nitration -

Mixed HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> nitrates the ring at the 4-position .

Oxidation and Reduction

Oxidation

-

The propyl chain oxidizes to carboxylic acid using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> .

Reduction -

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to thiazolidine derivatives .

Metal-Catalyzed Cross-Coupling

Suzuki Coupling

-

The brominated derivative reacts with aryl boronic acids (e.g., 4-fluorophenylboric acid) under Pd catalysis to form biaryl hybrids .

Salt-Specific Reactivity

The hydrochloride salt dissociates in polar solvents, enabling free amine participation in reactions. Neutralization with NaOH releases the free base for further functionalization .

Reaction Data Table

Key Research Findings

-

Substituent Effects : Electron-withdrawing groups (e.g., -CF<sub>3</sub>) at the aryl position enhance electrophilic substitution rates by 40% compared to electron-donating groups .

-

Solvent Impact : Reactions in ethanol/water mixtures improve yields by 15–20% versus pure ethanol due to better solubility of intermediates .

科学研究应用

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds, including 4-propyl-1,3-thiazol-2-amine hydrochloride, exhibit significant antiproliferative effects on various cancer cell lines. A study synthesized a series of N,4-diaryl-1,3-thiazole-2-amines and evaluated their activity against human cancer cells. The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as the most potent, inhibiting tubulin polymerization and inducing cell cycle arrest at the G2/M phase .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10s | SGC-7901 | 15.3 | Tubulin inhibition |

| 10a | A549 | 22.5 | Apoptosis induction |

| 10b | MCF7 | 18.7 | Cell cycle arrest |

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory properties. A study focused on synthesizing new thiazole-based compounds which were evaluated for their ability to inhibit lipoxygenase and cyclooxygenase enzymes, crucial in the inflammatory response. The results indicated that certain thiazole derivatives significantly reduced inflammation in animal models .

Corrosion Inhibition

This compound has shown promise as a corrosion inhibitor in acidic environments. Research has indicated that thiazole compounds can effectively protect metals like mild steel and copper from corrosion in hydrochloric acid solutions.

Table 2: Corrosion Inhibition Efficiency

| Compound Name | Metal Type | Concentration (mM) | Inhibition Efficiency (%) |

|---|---|---|---|

| 4-(Pyridin-4-yl)thiazol-2-amine | Mild Steel | 0.2 | 96.06 |

| 4-(4-Nitrophenyl)thiazol-2-amine | Copper | 0.5 | 89.5 |

| 4-(Methoxyphenyl)thiazol-2-amine | Mild Steel | 0.1 | 85.0 |

The mechanism involves adsorption onto the metal surface, forming a protective layer that inhibits further oxidation .

作用机制

The mechanism of action of 4-Propyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

4-Phenyl-1,3-thiazol-2-amine: Similar structure but with a phenyl group instead of a propyl group.

2-Aminothiazole: Lacks the propyl substitution, making it less hydrophobic.

Thiamine (Vitamin B1): Contains a thiazole ring but with different substituents and biological functions.

Uniqueness

4-Propyl-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group enhances its hydrophobicity, potentially affecting its interaction with biological membranes and targets. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

4-Propyl-1,3-thiazol-2-amine hydrochloride is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are known for a wide range of biological activities such as:

- Anticancer : Many thiazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial : They possess significant antibacterial and antifungal properties.

- Anti-inflammatory : Some compounds exhibit anti-inflammatory effects through various biochemical pathways.

- Neuroprotective : Certain derivatives have been studied for their potential in neuroprotection.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Targets : Thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Some thiazoles inhibit key enzymes involved in cellular processes, such as collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis and fibrosis .

- Modulation of Neurotransmitter Synthesis : These compounds can influence neurotransmitter systems, particularly acetylcholine synthesis, impacting neurological functions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study on related thiazole compounds demonstrated that modifications in structure could enhance their potency against cancer cells. For example, certain derivatives showed IC50 values ranging from 0.36 to 0.86 µM against human cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 10s | 0.36 - 0.86 | SGC-7901 |

| 12m | Varies | Hepatic Stellate Cells |

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The biological activity varies significantly based on structural modifications. For instance, thiazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

- Paclitaxel Resistance Reversal : A study involving thiazole analogues demonstrated their ability to reverse drug resistance in paclitaxel-treated cells by increasing intracellular drug accumulation and selectively inhibiting P-glycoprotein (P-gp), a major efflux transporter associated with multidrug resistance .

- Collagen Synthesis Inhibition : In vitro studies indicated that certain thiazole derivatives significantly reduced collagen accumulation in hepatic stellate cells by inhibiting prolyl hydroxylase activity, suggesting potential applications in treating fibrotic diseases .

属性

IUPAC Name |

4-propyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.ClH/c1-2-3-5-4-9-6(7)8-5;/h4H,2-3H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNIUBSIUHGANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-56-0 | |

| Record name | 4-propyl-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。